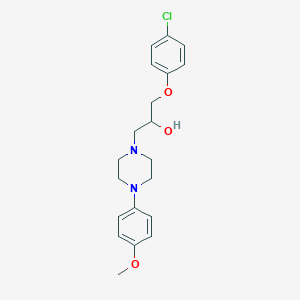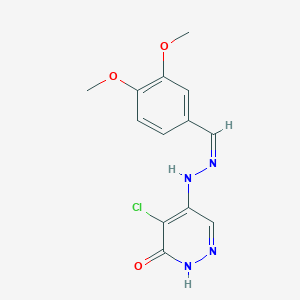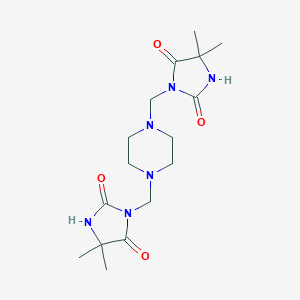
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
説明
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is a chemical compound with the molecular formula C9H13NO2S . It is also known by its synonyms, 5-thiazoleacetic acid, 2,4-dimethyl-, ethyl ester; Ethyl (2,4-dimethyl-1,3-thiazol-5-yl)acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . Attached to this ring are two methyl groups, an ethyl acetate group, and a hydrogen atom .Physical And Chemical Properties Analysis
Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate has a molecular weight of 199.27 . It has a density of 1.145g/cm3, a boiling point of 280.501°C at 760 mmHg, and a refractive index of 1.521 . Its flash point is 123.443°C, and it has a vapour pressure of 0.004mmHg at 25°C .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our body’s cells and contribute to disease and aging.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been shown to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This means they could be used in the development of new drugs to treat bacterial and fungal infections.
Antiviral Activity
Some thiazole compounds have shown antiviral properties . They could potentially be used in the treatment of various viral diseases, including HIV.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . Diuretics help remove excess water and salt from the body, and are often used to treat high blood pressure and heart failure.
Anticonvulsant and Neuroprotective Activity
Thiazole compounds have demonstrated anticonvulsant and neuroprotective activities . This suggests they could be used in the treatment of neurological disorders such as epilepsy.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic effects . This means they could potentially be used in the treatment of various types of cancer.
Biological Activities in Cellular Systems
Thiazole compounds, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
特性
IUPAC Name |
ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-6(2)10-7(3)13-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPOIGYHQDCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355915 | |
| Record name | ethyl 2-(2,4-dimethylthiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405921-41-7 | |
| Record name | ethyl 2-(2,4-dimethylthiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)


![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)



![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)

